Cas no 28708-34-1 ([(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate)
28708-34-1 structure
Product Name:[(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate
CAS-Nr.:28708-34-1
MF:C18H34ClN2O8PS
MW:504.962924480438
CID:825481
PubChem ID:71314905
Update Time:2024-10-30
[(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Clindamycin 3-Phosphate
- Clindamycin 3-Phosphate DISCONTINUED
- [(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate
- (2R,3S,4S,5R,6R)-2-((1S,2S)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate
- Clindamycin 3-PhosphateDISCONTINUED
- [(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-
- 28708-34-1
- (2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate
- DTXSID00747362
- [(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate
-
- Inchi: 1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10?,11-,12?,13+,14?,15?,16?,18-/m1/s1
- InChI-Schlüssel: ZMGZEXFHZBYORP-USVDZCLTSA-N
- Lächelt: ClC(C)C(C1[C@@H](C(C([C@H](O1)SC)O)OP(=O)(O)O)O)NC([C@H]1CC(CCC)CN1C)=O
Berechnete Eigenschaften
- Genaue Masse: 504.1462019g/mol
- Monoisotopenmasse: 504.1462019g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 9
- Komplexität: 658
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topologische Polaroberfläche: 174
Experimentelle Eigenschaften
- PSA: 187.39000
- LogP: 1.28470
[(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB34845-5mg |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-, 3-(dihydrogen phosphate), (2S-trans)- (9CI) |
28708-34-1 | 90% | 5mg |
$1299.00 | 2024-04-20 | |
| A2B Chem LLC | AB34845-10mg |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-, 3-(dihydrogen phosphate), (2S-trans)- (9CI) |
28708-34-1 | 90% | 10mg |
$1924.00 | 2024-04-20 | |
| 1PlusChem | 1P002WNX-1mg |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-, 3-(dihydrogen phosphate), (2S-trans)- (9CI) |
28708-34-1 | 95% | 1mg |
$54.00 | 2025-02-19 | |
| 1PlusChem | 1P002WNX-5mg |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-, 3-(dihydrogen phosphate), (2S-trans)- (9CI) |
28708-34-1 | 95% | 5mg |
$122.00 | 2025-02-19 | |
| 1PlusChem | 1P002WNX-10mg |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-, 3-(dihydrogen phosphate), (2S-trans)- (9CI) |
28708-34-1 | 10mg |
$967.00 | 2025-03-20 |
[(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate Verwandte Literatur
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
28708-34-1 ([(3S,6R)-2-[2-Chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate) Verwandte Produkte
- 58207-19-5(Cleocin)
- 58801-45-9(U-34728E (HCl))
- 16684-06-3(7-Epi Clindamycin)
- 54887-30-8(Clindamycin 4-Phosphate)
- 18323-44-9(Clindamycin)
- 21462-39-5(Clindamycin hydrochloride)
- 18323-43-8(Clindamycin B)
- 124547-65-5(L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thiomethyl, 2-(phenylmethyl hydrogen phosphate), monohydrochloride, (2S-trans)-)
- 124600-31-3(L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-)
- 24729-96-2(Clindamycin phosphate)
Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz